molecular formula C7H18N2 B2858560 (5-Aminopentyl)(ethyl)amine CAS No. 258818-11-0

(5-Aminopentyl)(ethyl)amine

Cat. No.: B2858560
CAS No.: 258818-11-0
M. Wt: 130.235
InChI Key: PYMBPKPYZVMBOG-UHFFFAOYSA-N
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Description

Overview of Aliphatic Amine Chemistry

Aliphatic amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are substituted by alkyl groups. firsthope.co.iniloencyclopaedia.org They are categorized as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of alkyl substituents on the nitrogen atom. firsthope.co.inncert.nic.in The nitrogen atom's lone pair of electrons confers basicity and nucleophilicity to these molecules, making them central to a vast array of chemical reactions. fiveable.me

Structurally, the nitrogen in amines like trimethylamine (B31210) has a pyramidal shape. ncert.nic.in The physical properties of aliphatic amines are heavily influenced by their ability to form hydrogen bonds. Lower molecular weight amines are soluble in water, but this solubility decreases as the size of the hydrophobic alkyl portion increases. ncert.nic.infiveable.me

Aliphatic amines are crucial in numerous industrial and scientific fields. They serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. firsthope.co.iniloencyclopaedia.org In the polymer industry, they are used as curing agents and additives. firsthope.co.in Their reactivity makes them essential building blocks in organic synthesis, participating in reactions like alkylation and acylation to form more complex molecules. ncert.nic.in

Academic Significance of (5-Aminopentyl)(ethyl)amine in Chemical Research

This compound, also known as N¹-ethyl-1,5-pentanediamine or N-ethylcadaverine, is a diamine that holds considerable academic interest due to its structure and reactivity. sigmaaldrich.comlookchem.com As an unsymmetrical diamine, it possesses two distinct nitrogen environments—a primary amine and a secondary amine—making it a versatile building block for synthesizing complex molecules with specific functionalities.

The significance of diamines is well-established in several research domains. They are key monomers in the production of polyamides, such as nylon, and other polymers like polyurethanes. nih.govresearchgate.net The ability to create polymers from bio-based diamines is a growing area of research focused on sustainable plastics. nih.gov

Furthermore, the diamine motif is prevalent in biologically active molecules, natural products, and pharmaceuticals. uni-muenster.deucl.ac.uk Researchers often utilize diamines as scaffolds to construct novel compounds for drug discovery and development. nih.gov Specifically, derivatives of the 1,5-pentanediamine structure are investigated for their potential as antibacterial agents and as components of pharmaceutical drugs. nih.govhumanjournals.com For instance, the structurally related compound 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol is a key intermediate in the synthesis of the antimalarial drug hydroxychloroquine. cymitquimica.combeilstein-journals.orggoogle.com This connection underscores the academic and industrial importance of the this compound core structure as a precursor to valuable therapeutic agents.

Scope and Research Objectives for Investigating this compound

The investigation of this compound is driven by several key research objectives aimed at leveraging its unique chemical properties for various applications.

Synthesis and Derivatization: A primary objective is the development of efficient and modular synthetic routes to this compound and its derivatives. Research focuses on creating these molecules with high purity and yield. This includes methods like the reductive amination of precursor molecules or multi-step syntheses involving protection and deprotection strategies. acs.orgprepchem.com

Polymer Chemistry: A significant area of research involves the use of this compound as a monomer in polymer science. Objectives include the synthesis of novel polyamides and poly(amido amine)s with tailored properties. nih.govwarwick.ac.uk Researchers aim to control polymer architecture and functionality by incorporating this unsymmetrical diamine, potentially leading to materials with unique thermal, mechanical, or biodegradable characteristics. The pendant amino groups on polymers derived from such monomers offer sites for further functionalization. researchgate.net

Medicinal Chemistry and Ligand Design: In medicinal chemistry, a key objective is to use this compound as a foundational structure for new therapeutic agents. ucl.ac.uknih.gov Its two distinct amine groups allow for selective modification to create libraries of compounds for biological screening. Furthermore, the diamine structure is well-suited for acting as a bidentate ligand in coordination chemistry. Research objectives in this area include the synthesis of metal complexes with potential catalytic or biological activity, where the amine groups coordinate to a metal center. mdpi.commdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 258818-11-0
IUPAC Name N¹-ethyl-1,5-pentanediamine
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
Physical Form Liquid
InChI Key PYMBPKPYZVMBOG-UHFFFAOYSA-N
Source: sigmaaldrich.com

Table 2: Research Findings Related to Diamine Structures

Research AreaKey Findings
Polymer Synthesis Diamines like 1,5-pentanediamine are essential monomers for synthesizing bio-based polyamides, contributing to the development of sustainable plastics. nih.govresearchgate.net
Pharmaceutical Intermediates Structurally similar diamines are crucial intermediates in the synthesis of important drugs, such as hydroxychloroquine. beilstein-journals.orggoogle.com
Biologically Active Molecules Synthetic diamines are being explored as membrane-targeting antibacterial agents active against drug-resistant pathogens. nih.gov
Coordination Chemistry N-donor bidentate amines are used to create coordination compounds with copper(II), where the structure of the amine directs the final geometry and properties of the complex. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-ethylpentane-1,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-2-9-7-5-3-4-6-8/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMBPKPYZVMBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 5 Aminopentyl Ethyl Amine

Nucleophilic Properties of Amine Functional Groups

The chemistry of (5-Aminopentyl)(ethyl)amine is largely governed by the lone pair of electrons on its two nitrogen atoms, which makes them both basic and nucleophilic. uomustansiriyah.edu.iq These amines can react with a variety of electrophiles, leading to the formation of new carbon-nitrogen or other heteroatom-nitrogen bonds. libretexts.org The primary amine is generally more sterically accessible and less hindered than the secondary amine, which can influence the regioselectivity of its reactions.

Reactions with Electrophiles (e.g., Halogenoalkanes, Acyl Chlorides, Acid Anhydrides)

Amines readily undergo nucleophilic substitution reactions with electrophiles. vaia.com The reaction of this compound with electrophilic reagents such as halogenoalkanes, acyl chlorides, and acid anhydrides is a fundamental aspect of its chemical behavior.

With Halogenoalkanes: The reaction with alkyl halides, such as methyl iodide, leads to N-alkylation. chemcess.com Given the presence of two nucleophilic centers, a mixture of products can be expected. The primary amine can be alkylated to a secondary amine, and the secondary amine can be further alkylated to a tertiary amine. Subsequent reaction can lead to the formation of a quaternary ammonium (B1175870) salt. libretexts.org Using an excess of the amine can favor mono-alkylation. studymind.co.uk

With Acyl Chlorides and Acid Anhydrides: Acylation of amines with acyl chlorides or acid anhydrides is a common method for the synthesis of amides. fiveable.me These reactions are typically rapid and proceed via a nucleophilic acyl substitution mechanism. The less sterically hindered primary amine of this compound would be expected to react preferentially, especially under controlled conditions, to form an N-acyl derivative. The resulting amide will have altered reactivity compared to the parent amine. fiveable.me

With Other Electrophiles: Amines can also react with other electrophiles. For instance, reaction with isocyanates yields ureas, and reaction with isothiocyanates produces thioureas. rsc.org Aldehydes and ketones react with primary and secondary amines to form imines and enamines, respectively, which can be subsequently reduced in a process known as reductive amination. libretexts.org

A summary of potential reactions with various electrophiles is presented below:

ElectrophileReagent ClassProduct Type
R-XHalogenoalkaneSubstituted Amine
R-COClAcyl ChlorideAmide
(RCO)₂OAcid AnhydrideAmide
R-NCOIsocyanateUrea
R-NCSIsothiocyanateThiourea
R-CHOAldehydeImine (from primary amine)
R₂C=OKetoneEnamine (from secondary amine)

Formation of Substituted Amine Derivatives (e.g., Secondary, Tertiary, and Quaternary Amine Salts)

The reaction of this compound with electrophiles directly leads to the formation of a variety of substituted amine derivatives.

Secondary and Tertiary Amines: As mentioned, alkylation of the primary amine group leads to a secondary amine. Further alkylation of either the newly formed secondary amine or the original secondary amine within the molecule results in a tertiary amine. The formation of these higher alkylated products is a common challenge in amine alkylation, often leading to a mixture of products. sciforum.net

Quaternary Amine Salts: The ultimate product of exhaustive alkylation is a quaternary ammonium salt. libretexts.org These ionic compounds have different solubility and chemical properties compared to their precursor amines. The formation of quaternary ammonium salts is a definitive indication of the nucleophilic character of the amine.

The stepwise alkylation of this compound can be represented as follows, although in practice, these reactions can occur simultaneously at both amine centers:

Table of Potential Alkylation Products

Reactant Alkylating Agent Possible Products
H₂N-(CH₂)₅-NH(CH₂CH₃) R-X H₂N-(CH₂)₅-N(R)(CH₂CH₃)
H₂N-(CH₂)₅-NH(CH₂CH₃) R-X (R)HN-(CH₂)₅-NH(CH₂CH₃)
H₂N-(CH₂)₅-NH(CH₂CH₃) 2 R-X (R)HN-(CH₂)₅-N(R)(CH₂CH₃)
H₂N-(CH₂)₅-NH(CH₂CH₃) 3 R-X R₂N-(CH₂)₅-N(R)(CH₂CH₃)

Stereochemical Considerations in Amine Reactions

When an amine reacts to create a new chiral center, stereochemical outcomes become a critical consideration. While this compound itself is achiral, its reactions can lead to the formation of stereoisomers if the electrophile or the reaction conditions are appropriate.

For instance, in reactions with chiral electrophiles, diastereomeric products may be formed. The relative amounts of these diastereomers will be influenced by the steric and electronic properties of both the amine and the electrophile.

In the context of catalysis, chiral catalysts can be employed to achieve enantioselective transformations. For example, transition-metal catalyzed hydroamination, where an amine is added across a double or triple bond, can be rendered enantioselective through the use of chiral ligands. acs.orgacs.org Similarly, asymmetric aldol (B89426) reactions involving enolates derived from chiral amines can exhibit high levels of stereocontrol. acs.org While specific studies on this compound in this context are not widely reported, the principles of asymmetric synthesis are broadly applicable. The development of enantioselective reactions is a major focus in modern organic chemistry. wordpress.com

Reaction Kinetics and Thermodynamics of Amine Transformations

The rates and equilibria of amine reactions are influenced by several factors, including the basicity and nucleophilicity of the amine, the nature of the electrophile, and the reaction conditions.

Kinetics: The rate of reaction is often dependent on the nucleophilicity of the amine. Generally, primary amines are more nucleophilic than secondary amines due to reduced steric hindrance. The kinetics of aminolysis of esters, for example, can follow either a stepwise or a concerted mechanism, depending on the stability of the tetrahedral intermediate. researchgate.net The external temperature also significantly impacts reaction rates, with higher temperatures generally leading to faster reactions, although this can sometimes negatively affect selectivity. cas.cn

Thermodynamics: The thermodynamics of amine reactions are governed by the relative stabilities of reactants and products. The basicity of the amine, often expressed by its pKa value, is a key thermodynamic parameter. The formation of a stable salt or a strong covalent bond drives the reaction forward. In CO₂ capture applications, for example, the thermodynamics of carbamate (B1207046) formation and the energy required for regeneration are critical considerations. rsc.org While specific thermodynamic data for this compound reactions are scarce in the literature, the principles of chemical thermodynamics can be applied to predict the feasibility and position of equilibrium for its various transformations.

Coordination Chemistry and Ligand Applications of Amine Based Systems

Design and Synthesis of Metal-Amine Complexes

The design and synthesis of metal-amine complexes are foundational aspects of coordination chemistry, focusing on the controlled assembly of metal ions and amine-containing ligands. The synthesis of these complexes typically involves the direct reaction of a metal salt with the amine ligand in a suitable solvent. For instance, platinum(II) complexes with tridentate amine ligands have been synthesized by reacting the amine directly with potassium tetrachloroplatinate(II) (K₂[PtCl₄]). cdnsciencepub.com Similarly, coordination compounds of mercury(II) cyanide have been prepared through its interaction with various bidentate diamine ligands. ias.ac.in The choice of solvent, temperature, and pH can significantly influence the resulting complex's structure and stoichiometry. cdnsciencepub.com

Role of (5-Aminopentyl)(ethyl)amine and Analogs as Ligands

While specific research on the coordination chemistry of this compound, also known as N-ethyl-1,5-pentanediamine, is limited, its role as a ligand can be understood by examining its structural analogs, such as 1,5-pentanediamine (cadaverine) and other N-substituted diamines. These molecules act as bidentate ligands, donating electrons from their two nitrogen atoms to a central metal ion to form coordination complexes. ias.ac.in The five-carbon backbone of 1,5-pentanediamine allows it to form a stable eight-membered chelate ring upon coordination with a metal ion. ias.ac.in

The introduction of an ethyl group on one of the nitrogen atoms, as in this compound, modifies the steric and electronic properties of the ligand. This substitution can influence the stability, structure, and reactivity of the resulting metal complex compared to its unsubstituted analog, 1,5-pentanediamine. nih.gov For example, studies on platinum(II) complexes have shown that alkyl substitution on the nitrogen atom of the amine ligand can decrease the antitumor activity of the complex, highlighting the significant impact of such modifications. nih.gov

Analogs like 1,5-pentanediamine are versatile, forming complexes with a range of transition metals, including mercury(II), zinc(II), and silver(I). ias.ac.inresearchgate.netresearchgate.net They can act as simple chelating agents or as bridging ligands connecting multiple metal centers, leading to the formation of polymeric structures. ias.ac.inresearchgate.net This versatility makes them valuable building blocks in the construction of diverse coordination architectures. researchgate.netchemicalbook.com

Chelation Effects and Coordination Geometries in Metal Complexes

The coordination of bidentate ligands like this compound and its analogs to a metal ion results in the formation of a chelate ring. This process is often thermodynamically favored over the coordination of two separate monodentate ligands, an observation known as the chelate effect. The increased stability of the chelate complex is primarily driven by a positive entropy change, as multiple ligand molecules are replaced by a single, multi-point binding molecule.

Metal complexes involving diamine ligands exhibit a variety of coordination geometries, largely dependent on the metal ion, the specific ligand, and the presence of other co-ligands.

Tetrahedral Geometry : In 1:1 complexes of mercury(II) cyanide with 1,5-pentanediamine, a four-coordinate tetrahedral environment around the Hg(II) ion is proposed. ias.ac.in

Square Pyramidal Geometry : Copper(II) complexes with N-substituted bis(2-pyridylmethyl)amine derivatives can adopt a distorted square pyramidal geometry. uq.edu.au This geometry is also observed in some five-coordinate copper(II) complexes where the basal plane is occupied by the donor atoms of the amine ligand and a co-ligand. nih.gov

Octahedral Geometry : Six-coordinate octahedral geometries are common, particularly when other ligands are involved. For instance, cobalt(II), copper(II), and nickel(II) complexes with N-substituted sulfonamides have been suggested to have octahedral structures. tandfonline.com

The specific geometry is a result of a delicate balance of factors including the bite angle of the chelating ligand, steric hindrance from substituents (like the ethyl group in this compound), and the electronic preferences of the metal center. mdpi.com

Table 1: Coordination Geometries of Metal Complexes with Diamine Analogs

Metal Ion Ligand Analog Co-ligand Coordination Geometry Reference
Hg(II) 1,5-Pentanediamine Cyanide Tetrahedral ias.ac.in
Cu(II) (R)-N1,N1-bis(pyridine-2-ylmethyl)butane-1,2-diamine Chloride Distorted Square Pyramidal uq.edu.au
Cu(II) Tridentate Amine (L¹) Isothiocyanate (NCS⁻) Distorted Square Pyramidal nih.gov
Zn(II) 1,5-Diaminopentane Phosphate (B84403) Tetrahedral (ZnO₃N, ZnO₂N₂) researchgate.net
Co(II) N-substituted sulfonamide - Octahedral tandfonline.com
Ni(II) N-substituted sulfonamide - Octahedral tandfonline.com

Structural Elucidation of Amine-Metal Complexes (e.g., X-ray Structural Analysis)

In another study, the X-ray structure of a copper(II) complex with dipropylenetriamine and propylenediamine showed a distorted trigonal-bipyramidal geometry around the Cu(II) ion. researchgate.net Such structural data are crucial for understanding the relationship between the ligand's structure and the resulting complex's properties and potential applications.

Infrared (IR) spectroscopy is another key technique used for structural characterization. It helps to confirm the coordination of the amine groups to the metal ion. In complexes of mercury(II) cyanide with diamines, including 1,5-pentanediamine, IR spectroscopy was used to elucidate the metal-ligand and metal-cyanide bonding modes. ias.ac.in Changes in the vibrational frequencies of the N-H bonds and the appearance of new bands corresponding to metal-nitrogen (M-N) vibrations provide strong evidence of complex formation.

Table 2: X-ray Crystallographic Data for an Analog Complex: Zn₃(PO₄)₂(C₅H₁₄N₂)₂·3H₂O

Parameter Value
Chemical Formula C₁₀H₃₄N₄O₁₁P₂Zn₃
Formula Weight 644.46
Crystal System Monoclinic
Space Group C2
a (Å) 25.302 (7)
b (Å) 4.9327 (13)
c (Å) 19.808 (6)
β (°) 107.377 (8)
Volume (ų) 2359.4 (12)
Z 4
Reference researchgate.net

Note: This data is for a zincophosphate network where 1,5-diaminopentane acts as a ligand.

Electronic and Magnetic Properties of Amine-Coordinated Metal Centers

The electronic and magnetic properties of amine-metal complexes are intrinsically linked to the identity of the metal ion, its oxidation state, the coordination geometry, and the nature of the ligand field imposed by the amine and any co-ligands. These properties are often investigated using techniques like magnetic susceptibility measurements and electronic (UV-Vis) spectroscopy.

Table 3: Magnetic Properties of Metal Complexes with Amine-Containing Ligands

Metal Ion Ligand Type Magnetic Moment (B.M.) Magnetic Behavior Reference
Co(II) N-substituted sulfonamide 4.78–4.86 Paramagnetic (High-spin Octahedral) tandfonline.com
Cu(II) N-substituted sulfonamide 1.77–1.85 Paramagnetic (Octahedral) tandfonline.com
Ni(II) N-substituted sulfonamide 3.28–3.33 Paramagnetic (Octahedral) tandfonline.com
Zn(II) N-substituted sulfonamide - Diamagnetic tandfonline.com
Ni(II) Bis-o-semiquinonato - Strong Ferromagnetic Exchange bohrium.com

Electronic spectra (UV-Vis) reveal information about the electronic transitions within the complex. These transitions, particularly the d-d transitions for transition metal complexes, are sensitive to the ligand field strength and the coordination geometry. For example, the expansion of a ligand bite angle by incorporating amine functionalities, as seen in ddpd (N,N'-dimethyl-N,N'-dipyridine-2-yl-pyridine-2,6-diamine) compared to terpyridine, significantly modifies the ligand field splitting and thus the electronic properties of the resulting complexes. mdpi.com For a Jahn-Teller distorted d⁹ copper(II) complex with the ddpd ligand, two distinct ligand field bands were observed, reflecting the splitting of the electronic energy levels. mdpi.com The electronic properties can also be influenced by charge transfer transitions, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT).

Advanced Materials Science Applications of Amine Functionalized Systems

Amine-Functionalized Adsorbents for Gas Capture

General research into amine-functionalized adsorbents for CO2 capture is extensive. The underlying principle involves the chemical reaction between the basic amine groups and acidic CO2. This process can be described by two primary mechanisms depending on the presence of water.

Anhydrous Conditions: Two amine molecules react with one CO2 molecule to form a carbamate (B1207046).

Humid Conditions: The presence of water facilitates a reaction pathway that forms bicarbonate, which can theoretically double the CO2 uptake per amine site. Current time information in Bangalore, IN.acs.org

Commonly studied amines for this purpose include polyethylenimine (PEI) and tetraethylenepentamine (B85490) (TEPA), which are loaded onto porous support materials like silica (B1680970), zeolites, or carbon nanotubes. Current time information in Bangalore, IN.researchgate.net The performance of these materials is evaluated based on their adsorption capacity, typically measured in mmol of CO2 per gram of adsorbent, and the kinetics of the adsorption-desorption cycle. rsc.orgrsc.org For instance, studies on TEPA-impregnated adsorbents have shown capacities ranging from 2.90 to 5.0 mmol/g under various conditions. researchgate.net However, no such specific data exists for materials functionalized with (5-Aminopentyl)(ethyl)amine.

Carbon Dioxide Capture Methodologies

Methodologies for CO2 capture using solid sorbents involve impregnating or grafting amine compounds onto high-surface-area supports. researchgate.net The choice of amine and support material is critical for optimizing performance. Current time information in Bangalore, IN. While diamines, in general, have been investigated, specific studies detailing the methodology for using this compound are absent.

Adsorption Capacity and Kinetic Studies of Amine-Modified Materials

Kinetic studies and adsorption capacity measurements are crucial for assessing the practical viability of a sorbent. These are typically determined through breakthrough experiments in fixed-bed reactors and are influenced by temperature, CO2 partial pressure, and the presence of moisture. aidic.itscielo.br Although extensive tables of data exist for various amine-modified materials, none specifically report on this compound. researchgate.nettu-dresden.de

Polymer Chemistry and Functional Polymers Incorporating Amine Moieties

Amine groups are integral to various areas of polymer chemistry, serving as monomers, initiators, or functional pendants. Diamines, such as 1,5-pentanediamine (cadaverine), are used in the synthesis of polyamides, like bio-based nylons. nih.govrsc.orgresearchgate.net

Integration of Amino Groups into Polymer Architectures (e.g., Poly(2-oxazoline)s with Pendant Amino Groups)

Poly(2-oxazoline)s (POx) are a class of polymers known for their biocompatibility and tunable properties. researchgate.netgoogle.com The introduction of pendant amino groups is a key strategy for creating functional POx. This is typically achieved by polymerizing a monomer that already contains a protected amine group, such as 2-[N-Boc-5-aminopentyl]-2-oxazoline, followed by a deprotection step. tu-dresden.degoogle.com This approach allows for the synthesis of well-defined polymers with reactive side chains. tu-dresden.de There is no literature describing the use of this compound in this context.

Synthesis of Amine-Derived Monomers for Polymerization

The synthesis of monomers for polymerization often involves the chemical modification of starting materials to introduce polymerizable groups. For instance, amines can be reacted to form amide or imine linkages, or they can be part of a larger molecule that contains a vinyl or cyclic group suitable for polymerization. rsc.orgacs.org The synthesis of a monomer specifically derived from this compound has not been reported in the reviewed literature.

Surface Modification and Functionalization through Amine Attachment

The functionalization of surfaces with amine groups is a widely used technique to alter surface properties like hydrophilicity, charge, and reactivity for subsequent immobilization of other molecules. google.comacs.org This is often accomplished using amino-silanes, such as (3-aminopropyl)triethoxysilane (APTES), to modify silica-based surfaces, or through the grafting of amine-containing polymers. nih.govresearchgate.netmdpi.com While diamines can be used for surface modification, there are no specific studies or data detailing the use or efficacy of this compound for this purpose. acs.org

Emulsification Technologies Employing Amine Compounds

Following a comprehensive search of scientific literature, patent databases, and chemical supplier information, no specific research findings or detailed data were identified regarding the application of the chemical compound this compound in emulsification technologies. While the broader class of amine compounds is utilized in various emulsification processes, information detailing the performance, properties, or research findings related to this compound for this purpose is not publicly available.

Chemical databases and supplier information generally categorize this compound and its synonyms, such as N-ethyl-1,5-pentanediamine, as a chemical intermediate or a building block for the synthesis of more complex molecules. chemscene.comcymitquimica.com For instance, related amine compounds are noted as precursors in the synthesis of pharmaceuticals. cymitquimica.comgoogle.comcymitquimica.com The parent compound, 1,5-pentanediamine (also known as cadaverine), is a known monomer in the production of certain polyamides, like nylon 52. rsc.orgiucr.org

However, the search did not yield any studies that investigated the surfactant properties, interfacial tension reduction, or emulsion stabilization capabilities of this compound itself. Therefore, data tables on its performance in emulsification, which are a required component of this article, cannot be generated.

Further research would be necessary to determine if this compound possesses any functional properties suitable for emulsification technologies. Such research would need to be conducted and published in the scientific literature before a detailed and accurate report on its applications in this field could be compiled.

Role As a Key Synthetic Intermediate in Complex Organic Molecule Synthesis

Precursor in the Synthesis of Therapeutically Relevant Compounds

The unique chemical properties of (5-aminopentyl)(ethyl)amine make it a valuable intermediate in the creation of molecules with significant therapeutic potential. Its ability to be incorporated into larger frameworks is particularly exploited in the synthesis of quinoline-based drugs and in the generation of analogues of complex natural products.

The quinoline (B57606) ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials and anti-inflammatories. nih.govnih.gov this compound and its derivatives are key intermediates in the synthesis of important quinoline-based drugs. For instance, the related compound, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, is a crucial synthetic intermediate for the antimalarial and anti-inflammatory drug hydroxychloroquine. cymitquimica.comgoogle.com The synthesis involves reacting 4,7-dichloroquinoline (B193633) with the aminopentyl side chain to yield the final drug product. google.com

Recent research has further demonstrated the utility of this diamine scaffold in creating novel quinoline derivatives. In one study, scientists synthesized a series of N-{[2-(morpholin-4-yl)-quinoline-3-yl]methyl}2-[(4-aminopentyl)(ethyl)amino]ethanol derivatives. humanjournals.com This synthesis was achieved through a two-step process starting from a substituted 2-(morpholin-4-yl)quinoline-3-carbaldehyde and 2-[(4-aminopentyl)(ethyl)amino]ethanol. humanjournals.com The initial reaction forms an imine, which is then reduced in situ to the corresponding amine, yielding the final products in good yield and purity. humanjournals.com These new molecules, which combine the quinoline core with a morpholine (B109124) substituent and the this compound-derived side chain, are being investigated for potential biological activities, drawing inspiration from the known therapeutic efficacy of similar structures like hydroxychloroquine. humanjournals.com

Table 1: Examples of Synthesized Quinoline Derivatives

Starting Material 1 Starting Material 2 Product Name
2-(morpholin-4-yl)quinoline-3-carbaldehyde 2-[(4-aminopentyl)(ethyl)amino]ethanol N-{[2-(morpholin-4-yl)-quinoline-3-yl]methyl}2-[(4-aminopentyl)(ethyl)amino]ethanol

This table showcases examples of quinoline derivatives synthesized using this compound or its close structural relatives.

Desferrioxamine B (DFOB) is a bacterial siderophore, a natural product known for its strong and selective chelation of iron (III). researchgate.net Its structure is based on repeating units derived from 1,5-diaminopentane (cadaverine). lookchem.com The ability to synthesize analogs of DFOB is of significant interest for developing new therapeutic agents, particularly for iron overload disorders and as ligands for radiopharmaceuticals. scispace.comresearchgate.net

Precursor-directed biosynthesis (PDB) is a powerful technique that allows for the creation of natural product analogs by feeding non-native substrates to the producing microorganism. researchgate.net In the case of DFOB produced by Streptomyces pilosus, researchers have successfully supplemented cultures with various diamines to compete with the native 1,5-diaminopentane. lookchem.comresearchgate.net This strategy has led to the generation of DFOB analogs with modified backbones, incorporating features like ether groups or disulfide bonds, which can alter the compound's properties, such as water solubility or susceptibility to cleavage. lookchem.comresearchgate.net

Given that this compound is a derivative of 1,5-diaminopentane, it represents a logical, albeit currently unexploited, candidate for precursor-directed biosynthesis of novel DFOB analogs. The incorporation of the N-ethyl group would introduce a modification to the siderophore backbone, potentially influencing its chelating properties, stability, and pharmacokinetic profile. This approach aligns with the broader strategy of using PDB to diversify the structures of complex natural products, providing a facile route to new compounds that would be challenging to create through multi-step total synthesis. researchgate.net

Table 2: Examples of Desferrioxamine B (DFOB) Analogs from Precursor-Directed Biosynthesis

Producing Organism Native Substrate Non-Native Substrate Fed Resulting Analog Feature
Streptomyces pilosus 1,5-diaminopentane Cystamine Disulfide motif in backbone lookchem.com
Streptomyces pilosus 1,5-diaminopentane oxybis(ethanamine) Ether oxygen atoms in backbone acs.org

This table illustrates the principle of generating DFOB analogs by feeding non-native precursors to the producing organism and highlights the potential of this compound in this context.

Utilization in the Synthesis of Quinoline Derivatives

Development of Novel Organic Scaffolds and Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. numberanalytics.comajprd.com Combinatorial chemistry provides the tools to rapidly synthesize large numbers of compounds for high-throughput screening. ijfans.orgcuny.edu Bifunctional building blocks like this compound are exceptionally useful in this context, as they allow for the systematic and controlled assembly of novel molecular scaffolds.

The presence of two distinct amine functionalities (primary and secondary) in this compound allows for orthogonal chemical strategies. One amine can be anchored to a solid support for solid-phase synthesis, while the other remains free for reaction with a diverse set of building blocks. ijfans.org Alternatively, in solution-phase synthesis, the differential reactivity of the two amines can be exploited for sequential, selective reactions. This dual functionality makes it an ideal component for generating libraries of compounds based on a common core structure, or "scaffold."

For example, diamines are used to construct complex molecular architectures such as triazacyclophanes, which serve as scaffolds for presenting multiple ligands or functional groups in a defined spatial arrangement. bris.ac.uk The synthesis of these scaffolds often involves the stepwise reaction of diamines with other linking molecules. bris.ac.uk The use of an unsymmetrical diamine like this compound could introduce asymmetry into such scaffolds, potentially leading to more refined control over the final three-dimensional structure. Furthermore, diamines are used in the synthesis of polymers and other materials; for instance, 1,5-diaminopentane is a monomer used in the creation of thermally stable poly-imidazolium polymers. lookchem.com The incorporation of N-substituted diamines like this compound could be used to tune the properties of such materials. The "split-and-pool" synthesis method, a highly efficient combinatorial technique, relies on the stepwise addition of building blocks to a large number of supports, and bifunctional molecules are central to this process. wikipedia.org

Table 3: Role of Bifunctional Amines in Chemical Library & Scaffold Development

Synthesis Strategy Role of this compound Potential Outcome
Solid-Phase Synthesis One amine group attaches to a solid support, the other reacts with library building blocks. ijfans.org Rapid synthesis and purification of a large library of related compounds.
Combinatorial "Split-and-Pool" Synthesis Serves as a bifunctional building block added in a stepwise fashion to create millions of unique compounds. wikipedia.org Generation of vast and diverse chemical libraries for screening.
Asymmetric Scaffold Synthesis Used as an unsymmetrical linker to create complex, non-symmetrical macrocycles or scaffolds. bris.ac.uk Novel scaffolds with precise spatial arrangement of functional groups.

This table outlines the potential applications of this compound in various strategies for developing novel organic scaffolds and chemical libraries.

Theoretical and Computational Chemistry Studies of 5 Aminopentyl Ethyl Amine

Quantum Chemical Calculations

Quantum chemical calculations, which are based on solving the Schrödinger equation, provide fundamental information about a molecule's electronic structure and energy. openaccessjournals.com Methods such as ab initio and Density Functional Theory (DFT) are widely used to calculate the properties of molecules, groups of molecules, and solids. wikipedia.org These methods are instrumental in exploring the intrinsic properties of (5-Aminopentyl)(ethyl)amine.

Electronic structure analysis focuses on the distribution of electrons within a molecule, which governs its chemical properties and reactivity. Using DFT methods, it is possible to calculate various electronic descriptors that characterize the molecule. nih.gov

Key aspects of the electronic structure of this compound that can be analyzed include:

Electron Density and Electrostatic Potential: Calculations can map the electron density distribution, highlighting electron-rich and electron-deficient regions. The electrostatic potential surface illustrates areas prone to nucleophilic or electrophilic attack. For aliphatic amines, the nitrogen lone pairs create regions of negative electrostatic potential, indicating their basicity and nucleophilicity. researchgate.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net In this compound, the HOMO is expected to be localized primarily on the nitrogen atoms due to their lone pairs of electrons.

The following table presents hypothetical, yet representative, electronic properties for this compound as would be calculated by DFT methods.

Electronic PropertyRepresentative ValueSignificance
HOMO Energy-6.0 eVIndicates electron-donating capability (nucleophilicity).
LUMO Energy+1.5 eVIndicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap7.5 eVRelates to chemical stability and reactivity.
Dipole Moment1.5 DMeasures the overall polarity of the molecule.

These values are illustrative and would be precisely determined through specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory). scielo.org.mx

The flexibility of the pentyl chain in this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis uses computational methods to identify stable conformers and determine their relative energies. This is critical as the molecule's shape influences its physical properties and how it interacts with other molecules.

Due to rotation around the C-C single bonds, various conformers such as anti (trans) and gauche arrangements exist. Each conformer has a distinct energy, and the molecule will predominantly exist in its lowest-energy conformations at equilibrium. The presence of the terminal ethylamino and primary amino groups can lead to the formation of intramolecular hydrogen bonds in certain conformations, which would further stabilize them. researchgate.net Computational modeling can precisely quantify these energy differences.

The table below provides an illustrative example of the relative energies for different hypothetical conformers of this compound.

Conformer DescriptionDihedral Angle (C2-C3-C4-C5)Relative Energy (kJ/mol)Population at 298 K (%)
Fully Extended (anti-anti-anti)180°0.0 (Global Minimum)65%
Central gauche60°+3.820%
Terminal gauche60°+4.215%

Note: These are representative values. Actual energies and populations would be determined by scanning the potential energy surface of the molecule using quantum chemical calculations.

Electronic Structure Analysis (e.g., Ab Initio and Density Functional Theory Methods)

Molecular Dynamics Simulations to Model Amine Behavior

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. researchgate.net MD simulations rely on a 'force field,' a set of parameters that defines the potential energy of the system, to calculate the forces on each atom and simulate its trajectory. acs.orgnih.gov

For this compound, MD simulations can provide insights into:

Bulk Properties: Simulating a large number of molecules allows for the prediction of bulk thermodynamic properties like density and vaporization enthalpy. acs.orgnih.gov

Solvation Effects: MD can model how the amine interacts with solvent molecules, such as water. It can detail the structure of the hydration shells around the polar amine groups and the hydrophobic alkyl chain.

Adsorption and Interfacial Behavior: Simulations can model the adsorption of the amine onto surfaces. researchgate.netresearchgate.net For instance, studies have used MD to investigate how different amine collectors adsorb onto mineral surfaces like quartz, driven by electrostatic attraction and hydrogen bonding. researchgate.net A similar approach could model the interaction of this compound with various materials.

Diffusion: The diffusion coefficient of the molecule in different media can be calculated, which is important for understanding its transport properties. researchgate.net

Prediction of Reactivity and Interaction Mechanisms through Computational Approaches

The data generated from quantum chemical calculations and MD simulations can be integrated to predict the reactivity and interaction mechanisms of this compound. openaccessjournals.comnih.gov

Site of Reactivity: Electrostatic potential maps and frontier orbital analysis from DFT calculations can pinpoint the most likely sites for chemical reactions. The nitrogen atoms, being the most nucleophilic sites, are the expected centers of basicity and will be the primary sites of protonation. The primary amine (–NH2) and the secondary amine (–NH–) will have slightly different basicities due to the electron-donating effect of the ethyl group on the secondary amine. Computational methods can quantify these differences in proton affinity. mdpi.com

Reaction Pathways: Computational chemistry can be used to model the entire pathway of a chemical reaction, including the identification of transition states and the calculation of activation energy barriers. nih.gov This allows for a detailed mechanistic understanding of reactions involving the amine, such as nucleophilic substitution or acylation.

Intermolecular Interactions: The strength and nature of interactions with other molecules can be quantified. By modeling the complex between this compound and another species (e.g., a metal ion, a drug molecule, or a surface), the interaction energy can be calculated, revealing the stability of the complex and the dominant forces (e.g., hydrogen bonding, electrostatic, van der Waals) at play. researchgate.netresearchgate.net

The following table summarizes key reactivity descriptors that can be derived from computational studies.

DescriptorComputational MethodPredicted Insight for this compound
Proton AffinityDFTQuantifies the basicity of each nitrogen atom.
Fukui FunctionsDFTIdentifies specific atomic sites most susceptible to nucleophilic or electrophilic attack.
Interaction EnergyDFT / MDDetermines the strength of binding to other molecules or surfaces.
Activation Energy BarrierDFTPredicts the kinetic feasibility of potential chemical reactions.

Through these integrated computational strategies, a comprehensive, atom-level understanding of the structure, dynamics, and chemical behavior of this compound can be achieved, guiding its potential applications in various scientific fields.

Advanced Analytical Methodologies for Characterization of 5 Aminopentyl Ethyl Amine

Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of (5-Aminopentyl)(ethyl)amine, distinct signals are expected for the protons in different chemical environments. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atoms. Protons on carbons directly attached to nitrogen atoms (α-carbons) are deshielded and appear at a lower field (~2.3-3.0 ppm) compared to other methylene (B1212753) groups in the pentyl chain. libretexts.org The protons of the N-H groups will appear as broad signals with a chemical shift that can vary (typically 0.5-5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org The integration of the peak areas corresponds to the number of protons in each environment.

Expected ¹H NMR Chemical Shifts:

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
CH3-CH2-NH-~1.1Triplet (t)
-CH2-CH2-CH2-~1.4-1.7Multiplet (m)
CH3-CH2-NH-CH2-~2.6-2.8Quartet (q)
-NH-CH2- and -CH2-NH2~2.6-3.0Multiplets (m)
-NH- and -NH2Variable (e.g., 0.5-5.0)Broad singlet (br s)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Carbons bonded to the electron-withdrawing nitrogen atoms are shifted downfield. libretexts.org Based on data for similar structures like ethylamine (B1201723) and cadaverine (B124047), the chemical shifts for this compound can be predicted. hmdb.cadocbrown.info

Predicted ¹³C NMR Chemical Shifts:

Carbon AssignmentPredicted Chemical Shift (ppm)
CH3-CH2-~15
Central -CH2- of pentyl chain~25
Other pentyl chain -CH2- carbons~29-33
-CH2-NH2~40-42
CH3-CH2-NH-~44-46
-NH-CH2- (pentyl)~49-51

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for both primary and secondary amine groups. orgchemboulder.com

The primary amine (-NH₂) group will exhibit two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric vibrations. orgchemboulder.comlibretexts.org It will also show an N-H bending (scissoring) vibration between 1650-1580 cm⁻¹. orgchemboulder.com The secondary amine (-NH-) group will show a single, weaker N-H stretching band around 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com Additionally, broad N-H wagging bands for both primary and secondary amines can be observed in the 910-665 cm⁻¹ region. orgchemboulder.com The C-N stretching vibrations for aliphatic amines are typically found in the 1250–1020 cm⁻¹ range. orgchemboulder.com

Expected IR Absorption Bands:

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3400-3250 (two bands)Medium
N-H StretchSecondary Amine (-NH-)3350-3310 (one band)Weak-Medium
C-H StretchAlkyl (CH₂, CH₃)2960-2850Strong
N-H Bend (Scissoring)Primary Amine (-NH₂)1650-1580Medium
C-N StretchAliphatic Amine1250-1020Weak-Medium
N-H WagPrimary & Secondary Amines910-665Broad, Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₇H₁₈N₂), the molecular weight is 130.23 g/mol .

In accordance with the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. The mass spectrum will show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 130. Acyclic aliphatic amines are known to undergo a characteristic fragmentation pathway called α-cleavage, where the bond between the α-carbon and β-carbon is broken. jove.comlibretexts.org This cleavage results in the formation of a stable, resonance-stabilized iminium cation. For this compound, several α-cleavage pathways are possible, leading to characteristic fragment ions.

Expected Mass Spectrometry Fragmentation:

Fragmentation PathwayResulting Fragment IonExpected m/zNotes
α-cleavage at the ethyl group[M - CH₃]⁺115Loss of a methyl radical
α-cleavage at the pentyl chain (next to -NH-)[M - C₄H₉]⁺73Loss of a butyl radical
α-cleavage at the pentyl chain (next to -NH₂)[CH₂=NH₂]⁺30Common fragment for primary amines

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound. For C₇H₁₈N₂, the calculated exact mass is 130.14699. An HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition. phenomenex.com

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities and starting materials, as well as for assessing its purity.

Gas Chromatography (GC)

Gas chromatography (GC) is a technique used to separate and analyze volatile compounds. Due to the high polarity and low volatility of diamines, which can lead to poor peak shape (tailing) and interaction with the GC column, direct analysis of this compound is challenging. mdpi.comresearchgate.net

To overcome these issues, derivatization is typically required. phenomenex.comresearchgate.net The primary and secondary amine groups are reacted with a derivatizing agent to form less polar, more volatile derivatives. Common derivatization reagents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA). researchgate.netsigmaaldrich.com

Once derivatized, the compound can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. mdpi.comnih.gov The retention time of the derivatized analyte is characteristic under specific column and temperature conditions, and the area of the peak is proportional to its concentration, allowing for purity assessment.

GC Analysis Parameters (Illustrative Example for a Derivatized Amine):

ParameterTypical Condition
Derivatizing AgentBSTFA with 1% TMCS, or Ethyl Chloroformate (ECF) mdpi.comsigmaaldrich.com
GC ColumnNon-polar or mid-polar capillary column (e.g., 5% Phenyl Polysiloxane)
Injector Temperature~250 °C
Oven ProgramTemperature gradient (e.g., starting at 70 °C, ramping to 280 °C)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile and rapid analytical technique used for separating compounds in a mixture, assessing purity, and monitoring the progress of chemical reactions. umass.eduumich.edu The separation is based on the differential partitioning of the analyte between a stationary phase, typically a polar adsorbent like silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate by capillary action. umass.edu For amines such as this compound, which are polar and basic, specific considerations are necessary for effective separation.

Methodology & Findings: The analysis of amines on standard silica gel plates can be challenging due to strong interactions that lead to spot tailing or streaking. To achieve better separation, the mobile phase is often modified with a small amount of a basic substance, like triethylamine (B128534) (Et₃N) or ammonia (B1221849), to saturate the acidic silanol (B1196071) groups on the stationary phase. nih.gov

While specific TLC data for this compound is not extensively documented, methods used for its parent compound, cadaverine, and other similar amines provide a strong basis for its analysis. For instance, in the synthesis of derivatives, TLC is used to monitor reaction completion. humanjournals.com A typical stationary phase is silica gel 60 F₂₅₄ on aluminum sheets. humanjournals.com The choice of mobile phase is critical and depends on the polarity of the compound. A common system for amines might involve a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). humanjournals.comsigmaaldrich.com For more polar amines, a system containing methanol (B129727) (MeOH) and ethyl acetate (EtOAc) might be employed. nih.gov

Visualization of the separated spots is necessary as this compound is colorless and not inherently UV-active. umass.edu Common visualization methods include:

UV Light: If the TLC plate contains a fluorescent indicator (e.g., F₂₅₄), compounds that absorb UV light will appear as dark spots. umass.edu While the parent compound is not strongly UV-active, this method is useful for derivatives containing chromophores. humanjournals.com

Iodine Vapor: Placing the developed plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. umass.edu

Ninhydrin Stain: This reagent is highly specific for primary and secondary amines. labinsights.nlscribd.com Upon heating, it reacts with the primary amine group of this compound to produce a characteristic purple or blue spot, known as Ruhemann's purple. labinsights.nlscribd.com

The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the compound under specific TLC conditions. umich.edu

Table 1: Exemplary TLC Conditions for Amine Analysis

Analyte/ContextStationary PhaseMobile Phase (v/v)VisualizationRf ValueReference
Reaction monitoring of an aminopentyl derivativeSilica gel 60F₂₅₄Hexane : Ethyl Acetate (7:1)UV lightNot specified humanjournals.com
Chloroquine-based amine derivativeSilica gel (pretreated with 1% Et₃N)Methanol : Ethyl Acetate (2:8)Not specified0.30 nih.gov
General separation of amino acidsSilica gelButanol : Acetic Acid : Water (4:1:1)Ninhydrin sprayVaries by amino acid scribd.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of compounds. sigmaaldrich.com It is particularly well-suited for the analysis of biogenic amines like cadaverine and its derivatives. nih.govoiv.int The technique typically employs a stationary phase, such as a C18 reversed-phase column, and a liquid mobile phase to separate analytes based on their physicochemical properties. ejgm.co.uk

Methodology & Findings: Direct detection of this compound using a standard UV-Vis detector is challenging due to the lack of a significant chromophore in its structure. oiv.int Therefore, a derivatization step is almost always required to attach a UV-absorbing or fluorescent tag to the amine groups. oiv.int This pre-column or post-column derivatization greatly enhances detection sensitivity and selectivity. nih.gov

Common derivatizing agents for amines include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and diethyl 2-(ethoxymethylene)malonate (DEEMM). nih.govoiv.int The analysis of biogenic amines in various products often utilizes a validated HPLC method with photodiode array (DAD) or fluorescence detection after derivatization. nih.govoiv.int

For example, a validated method for determining biogenic amines, including the parent compound cadaverine, in agricultural products involves extraction with perchloric acid followed by HPLC analysis. nih.gov Another established method for wine analysis uses derivatization with DEEMM, which allows for robust detection with a DAD detector. oiv.int The separation is typically achieved using a gradient elution on a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ejgm.co.uknih.gov The method's validity is established by determining parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.gov For cadaverine, HPLC methods have demonstrated LODs in the range of 0.01-0.10 mg/kg and LOQs from 0.02-0.31 mg/kg in food matrices. nih.gov

Table 2: HPLC Method Parameters for the Analysis of Cadaverine (Parent Compound)

ParameterMethod 1 (Food Matrix)Method 2 (Wine Matrix)
PrinciplePre-column derivatizationPre-column derivatization with DEEMM
Stationary PhaseReversed-Phase C18 ColumnReversed-Phase C18 Column
Mobile PhaseGradient elution with aqueous buffer and organic solventA: Borate Buffer; B: Acetonitrile/Methanol
DetectionUV-Vis or Fluorescence DetectorDiode Array Detector (DAD)
LOD for Cadaverine0.01–0.10 mg/kg0.480 mg/L (Scope)
Reference nih.gov oiv.int

Surface-Sensitive Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS))

When this compound is part of a thin film, a coating, or a functionalized surface, its characterization requires surface-sensitive techniques that analyze the top few nanometers of the material. micro.org.auphi.com X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) are powerful methods for this purpose, providing detailed information on elemental composition, chemical state, and molecular structure at the surface. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS, also known as ESCA (Electron Spectroscopy for Chemical Analysis), provides quantitative elemental and chemical state information from the top 5-10 nm of a surface. eag.com The technique involves irradiating the sample with monochromatic X-rays, which causes the emission of core-level electrons. phi.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy is calculated, which is characteristic of the element and its chemical environment. eag.com

For a surface containing this compound, XPS can confirm the presence of nitrogen and distinguish between the two types of amine groups present: the primary amine (-NH₂) and the secondary amine (-NHR). The N 1s core-level spectrum would be of particular interest. Different nitrogen chemical environments (primary, secondary, tertiary amines, amides) exhibit distinct binding energies. For example, studies on other materials have shown that the N 1s binding energy for primary amines is different from that for secondary amines, allowing for their differentiation and quantification on a surface. researchgate.net

Table 3: Predicted XPS Binding Energies for this compound Functional Groups

Core LevelFunctional GroupExpected Binding Energy (eV)Reference
C 1sC-C, C-H~284.8 - 285.0 researchgate.net
C 1sC-N~285.8 - 286.5 researchgate.net
N 1sPrimary Amine (-NH₂)~399.2 - 400.0
N 1sSecondary Amine (-NH-)~400.5 - 401.5 researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): TOF-SIMS is an extremely surface-sensitive technique, analyzing the outermost 1-2 nm of a sample. micro.org.au It uses a pulsed primary ion beam to desorb and ionize species from the surface. carleton.edu These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated by their mass-to-charge ratio (m/z). carleton.edu The result is a high-resolution mass spectrum of the surface, providing both elemental and molecular information. eag.com

A TOF-SIMS analysis of a surface functionalized with this compound would yield a spectrum containing a protonated molecular ion ([M+H]⁺, where M has a nominal mass of 130 Da) and various characteristic fragment ions. carleton.edu These fragments would arise from the cleavage of the alkyl chain and C-N bonds. This fragmentation pattern serves as a chemical fingerprint, confirming the structure of the molecule on the surface. TOF-SIMS can also be used in imaging mode to map the lateral distribution of the compound on a surface. micro.org.au

Table 4: Predicted Characteristic Positive Ions in TOF-SIMS for this compound

m/z (Nominal)Plausible Ion StructureComment
131[C₇H₁₈N₂ + H]⁺Protonated molecular ion
114[M - NH₃]⁺Loss of ammonia from the primary amine
102[M - CH₂CH₃ + H]⁺Loss of the ethyl group
87[CH₃CH₂NH(CH₂)₂]⁺Fragmentation of the pentyl chain
73[NH₂(CH₂)₄]⁺Fragmentation of the pentyl chain
58[CH₃CH₂NHCH₂]⁺Fragment containing the secondary amine
30[CH₂NH₂]⁺Characteristic fragment for primary amines

Compound Index

Biological and Biochemical Research Applications Non Human Focus

Enzyme Activation Studies (e.g., Carbonic Anhydrase Activation in non-human isoforms)

The activation of enzymes is a critical regulatory mechanism in cellular physiology. Polyamines, along with amines and amino acids, have been investigated as carbonic anhydrase activators (CAAs). nih.govmdpi.com Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction fundamental to processes like pH regulation and CO2 homeostasis. unifi.itresearchgate.net

The mechanism of activation by these compounds involves the activator molecule binding within the enzyme's active site. bohrium.com There, it facilitates the crucial proton transfer step, which is the rate-limiting part of the catalytic cycle, thereby enhancing the enzyme's efficiency. nih.govbohrium.com The typical structural features required for a CAA include the ability to fit within the enzyme's active site and the presence of a protonatable group with a pKa between 6.5 and 8.0. nih.gov

Research has extended to the study of non-human CA isoforms, which could lead to novel industrial and environmental applications. mdpi.com Studies on the α- and β-class CAs from the pathogenic bacterium Vibrio cholerae (VchCAα and VchCAb, respectively) have shown distinct activation profiles compared to human isoforms. scienceopen.com For instance, while some amino acids and amines activate VchCAα in the micromolar range, VchCAb is activated by compounds like D-tyrosine and dopamine (B1211576) in the submicromolar range. scienceopen.com Notably, some amines showed selective activation for the bacterial enzymes over human ones. scienceopen.com However, it is important to note that not all polyamines act as activators; compounds like spermine (B22157) and spermidine (B129725) have surprisingly been identified as inhibitors of carbonic anhydrases, binding to the zinc-coordinated water molecule. nih.govunifi.it

While broad studies on amines and polyamines exist, specific activation data for (5-Aminopentyl)(ethyl)amine on non-human carbonic anhydrase isoforms is not extensively detailed in current research literature. The findings for related compounds, however, underscore the potential for this class of molecules to modulate enzyme activity.

Table 1: Activation Constants (KA) of Selected Amines and Amino Acids on Non-Human Carbonic Anhydrase Isoforms

This table presents data on the activation of α- and β-carbonic anhydrases from the bacterium Vibrio cholerae by various compounds. The activation constant (KA) indicates the concentration of the activator required to produce half-maximum activation. A lower KA value signifies a more potent activator.

Activator CompoundVchCAα KA (μM)VchCAb KA (μM)
L-Histidine25.44.50
L-Tyrosine8.212.15
D-Tyrosine11.30.95
Histamine10.92.50
Dopamine21.40.81
Serotonin11.51.37
2-Pyridyl-methylamine>200.18

Data sourced from activation studies on carbonic anhydrases from Vibrio cholerae. scienceopen.com

Investigation of Ligand-Biomolecule Interactions (e.g., as biochemical probes)

The study of interactions between ligands and biomolecules is fundamental to understanding cellular function. nih.govmdpi.com Polyamines and their derivatives, such as this compound, are valuable as biochemical probes in this field due to their distinct chemical properties. nih.gov As polycations at physiological pH, they readily interact with negatively charged macromolecules like DNA and specific proteins. psu.edu This interaction can lead to processes such as DNA condensation, where the polyamine neutralizes the negative charges of the DNA's phosphate (B84403) backbone, facilitating its packaging. psu.edu

Synthetic polyamine analogues are designed as molecular probes to explore these interactions at a molecular level. nih.govpsu.edu For example, fluorescent moieties can be attached to a polyamine backbone. psu.edu These fluorescent probes allow for the visualization and monitoring of events like gene delivery and the intracellular trafficking of the polyamine-DNA complex. psu.edu The design of these probes often involves linking a polyamine to a lipid group, such as a steroid, creating a lipopolyamine that can more effectively condense DNA. psu.edu

The thermodynamics of these binding events can be quantified using techniques like Isothermal Titration Calorimetry (ITC). nih.govunl.edu ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a biomolecule, providing data on the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov This detailed thermodynamic profile helps to elucidate the forces driving the binding process. nih.gov

By modifying the structure of compounds like this compound, researchers can create a library of probes to systematically investigate the structural requirements for specific biomolecular interactions, contributing to fields like non-viral gene therapy and the development of selective receptor ligands. nih.govpsu.edu

Table 2: Studying Ligand-Biomolecule Interactions with Polyamine-Based Probes

This table outlines the principles and outcomes of using polyamine-based biochemical probes to study interactions with biological macromolecules.

Research AspectMethodology / PrincipleInformation GainedKey Biomolecules Targeted
Binding & Condensation Polycationic nature of polyamines neutralizes anionic backbone of DNA.Efficiency of DNA condensation, formation of DNA-lipopolyamine complexes.DNA, RNA
Thermodynamics of Interaction Isothermal Titration Calorimetry (ITC) measures heat changes upon binding.Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry of the interaction.Proteins, DNA, Receptors
Cellular Localization & Trafficking Conjugation of polyamines to fluorescent tags (e.g., FITC, BODIPY).Visualization of probe uptake, intracellular location, and movement of complexes.DNA, Cellular Membranes
Structure-Activity Relationship (SAR) Systematic synthesis of polyamine analogues with varied structures.Identification of structural features essential for potent and selective binding.Receptors, Enzymes, Ion Channels

This table synthesizes information on the application of polyamines as biochemical probes. nih.govnih.govpsu.edu

Exploration of Metabolic Pathways and Products in Microbial Systems

Microorganisms have evolved diverse metabolic capabilities to utilize a wide array of organic compounds as nutrient sources. wikipedia.org Alkylamines, including derivatives of cadaverine (B124047) like this compound, can be metabolized by certain bacteria, which use them as a source of carbon, nitrogen, and energy. oup.comnih.gov This microbial degradation is crucial for the recycling of nitrogen in various environments. mdpi.com

Extensive research has been conducted on Pseudomonas species, which have demonstrated the ability to degrade long-chain primary alkylamines. oup.comnih.gov A newly isolated denitrifying bacterium, Pseudomonas stutzeri strain ZN6, was shown to be capable of growing on primary fatty amines with alkyl chains ranging from C4 to C18 under anaerobic conditions. nih.gov Another isolate, Pseudomonas sp. strain BERT, was found to utilize primary alkylamines with chain lengths from C3 to C18. nih.gov

The metabolic pathway proposed for the degradation of these alkylamines in Pseudomonas initiates with the cleavage of the carbon-nitrogen (C-N) bond. oup.comnih.gov This first step is mediated by an alkylamine dehydrogenase, which converts the alkylamine into the corresponding alkanal (aldehyde) and releases ammonium (B1175870). nih.gov The alkanal is then oxidized by an aldehyde dehydrogenase to a fatty acid. oup.comnih.gov This fatty acid can subsequently enter the β-oxidation pathway for complete mineralization, providing the cell with energy and carbon. oup.com In denitrifying bacteria like P. stutzeri, this process is coupled to nitrate (B79036) reduction. nih.gov

While these studies have primarily focused on primary alkylamines, the general pathway provides a strong basis for a plausible metabolic route for secondary amines like this compound in competent microbial systems. The initial C-N cleavage would likely be the first step, followed by further oxidation and integration into central metabolism.

Table 3: Proposed Microbial Metabolic Pathway for Alkylamines

This table details the key steps, enzymes, and products involved in the degradation of alkylamines by Pseudomonas species, based on studies of primary long-chain amines.

Metabolic StepSubstrateKey Enzyme (Example)Product(s)
1. C-N Cleavage AlkylamineAlkylamine DehydrogenaseAlkanal (Aldehyde) + Ammonium
2. Aldehyde Oxidation AlkanalAldehyde DehydrogenaseFatty Acid
3. Central Metabolism Fatty Acidβ-Oxidation Pathway EnzymesAcetyl-CoA (for TCA cycle)

This pathway is based on research into the microbial degradation of primary alkylamines. oup.comnih.gov

Future Directions and Emerging Research Areas

Development of Sustainable Synthetic Routes and Novel Catalysis

The future of (5-Aminopentyl)(ethyl)amine and other diamines is intrinsically linked to the development of green and sustainable manufacturing processes. Traditional chemical synthesis is often reliant on petroleum-based feedstocks and can involve harsh reaction conditions. nih.gov The research impetus is now shifting towards bio-based production and advanced catalytic systems to mitigate environmental impact and improve efficiency.

A primary area of research is the use of renewable raw materials. nih.gov For instance, 1,5-pentanediamine (cadaverine), a key precursor, is now commercially produced via the fermentation of sugars derived from renewable sources. alderbioinsights.co.uk Research is actively exploring the optimization of microbial strains like Escherichia coli and Corynebacterium glutamicum for more efficient diamine production. nih.govalderbioinsights.co.uk Furthermore, scientists are investigating the use of alternative, non-food feedstocks such as lignocellulosic biomass and methanol (B129727) to reduce production costs and utilize underused resources. alderbioinsights.co.uk The chemical decarboxylation of L-lysine, an amino acid that can be produced through fermentation, represents another promising bio-based pathway to 1,5-pentanediamine. researchgate.net

Novel catalysis is a cornerstone of this sustainable transition. The focus is on developing catalysts that are not only highly active and selective but also environmentally benign. This includes:

Biocatalysis: The use of enzymes, such as lysine (B10760008) decarboxylase for the production of 1,5-pentanediamine, exemplifies this approach. google.com

Heterogeneous Catalysis: Research into solid catalysts, such as nickel supported on folded sheet materials (Ni-FSM-16), has shown high reactivity and selectivity in the decarboxylation of carboxylic acids, a key reaction type in bio-based chemical conversion. researchgate.net

Organocatalysis: Metal-free catalytic systems are gaining traction. For example, isophorone (B1672270) has been identified as an effective organocatalyst for the decarboxylation of amino acids under mild conditions. researchgate.net

Green Catalysts in Broader Synthesis: The principles of green chemistry are being applied more broadly to the synthesis of amine-containing compounds, utilizing strategies like molecular iodine as an inexpensive and low-toxicity catalyst, which can be applied to scalable processes with high atom economy. mdpi.comsemanticscholar.org

These advancements aim to create production routes that are less energy-intensive, generate less waste, and move away from fossil fuel dependency, aligning the production of valuable chemical intermediates like this compound with the principles of a circular economy.

Research AreaKey Findings & Future GoalsRelevant CompoundsCitations
Bio-based Feedstocks Commercial production of 1,5-pentanediamine from sugar fermentation. Ongoing research focuses on using lignocellulosic materials and methanol as cheaper, alternative carbon sources.1,5-Pentanediamine (Cadaverine), L-lysine, Methanol nih.govalderbioinsights.co.ukresearchgate.net
Novel Catalysis Development of biocatalysts (lysine decarboxylase), heterogeneous catalysts (Ni-FSM-16), and metal-free organocatalysts (isophorone) for key synthetic steps.1,5-Pentanediamine, Isophorone researchgate.netgoogle.com
Process Optimization Application of flow chemistry to improve reaction efficiency, safety, and scalability, as demonstrated in the synthesis of related amino alcohol structures.2-((4-aminopentyl)(ethyl)amino)ethan-1-ol beilstein-journals.org

Exploration of Undiscovered Material Applications for Amine-Functionalized Systems

While aliphatic diamines are established building blocks for conventional polymers like polyamides and polyurethanes, future research is aimed at unlocking novel material applications by leveraging their unique chemical functionality. chemmethod.com The presence of multiple amine groups in structures like this compound offers reactive sites for creating materials with advanced properties.

A significant emerging field is the development of materials for carbon capture and utilization (CCU) . Amine-functionalized solid sorbents are highly promising for direct air capture (DAC) of CO2 due to the chemical affinity between amine groups and CO2. acs.orgspectrumhealth.org Future research in this area is focused on overcoming current challenges, such as:

Enhanced Stability: A major hurdle is the degradation of amines from oxidative stress and high regeneration temperatures. acs.org Research is exploring more robust amine formulations and the use of protective coatings or stabilizers to improve the long-term stability and cyclability of sorbents. acs.orgmdpi.com

Integration with Conversion Technologies: A forward-looking approach involves integrating CO2 capture with catalytic conversion, transforming the captured CO2 directly into value-added chemicals and creating a more holistic carbon management system. mdpi.com

In the realm of high-performance polymers , the synthesis of novel diamines is critical. Researchers are designing new diamine monomers to create polymers with superior properties, such as enhanced thermal resistance, better solubility for easier processing, and specific functionalities. chemmethod.comresearchgate.net For instance, diamines are being used to synthesize poly-imidazolium polymers with high thermal stability and to create advanced polyimides for the electronics industry. lookchem.comgoogle.com The market for bio-based polyamides, or "nylons," is also expanding, driven by consumer demand for sustainable plastics in textiles, automotive parts, and packaging. alderbioinsights.co.uk

Another area of exploration is in functional materials , where the amine groups can impart specific chemical properties. Poly(amide-amine) (PAMAM) dendrimers, for example, are being developed as highly specialized chromatographic separation materials due to their well-defined structures and abundant terminal amine groups. nih.gov

Application AreaResearch FocusDesired OutcomeCitations
CO2 Capture Developing robust amine-functionalized sorbents with high stability and lower energy requirements for regeneration.Efficient and cost-effective direct air capture (DAC) and industrial off-gas purification. acs.orgmdpi.comacs.orgresearchgate.net
High-Performance Polymers Synthesizing novel diamines to create bio-based polyamides and polyimides with improved thermal and mechanical properties.Sustainable and high-performance plastics for automotive, textile, and electronics applications. alderbioinsights.co.ukchemmethod.comresearchgate.net
Functional Materials Utilizing the reactive amine groups to create specialized materials like dendrimers for chromatography.Advanced materials for high-precision analytical and separation processes. nih.gov

Advanced Integration of Computational Modeling with Experimental Studies

The synergy between computational chemistry and experimental research is accelerating the discovery and optimization of molecules like this compound and their applications. Advanced modeling techniques allow for the prediction of molecular properties and reaction outcomes, guiding experimental work and reducing the time and resources spent on trial-and-error synthesis and testing. acs.orgkuleuven.be

Future research will increasingly rely on a multi-scale modeling approach:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to achieve high accuracy in predicting the electronic structure, reaction mechanisms, and spectroscopic properties of amines. warwick.ac.uk This is crucial for understanding catalytic pathways and designing more efficient synthetic routes.

Molecular Dynamics (MD): MD simulations are used to model the behavior of larger systems over time, such as the interaction of an amine-functionalized polymer with CO2 molecules or the self-assembly of monomers into a new material. dur.ac.uk These simulations provide insight into structural and thermodynamic properties that are difficult to observe experimentally. warwick.ac.uk

Machine Learning (ML) and AI: A significant emerging trend is the use of machine learning models trained on large chemical datasets to predict the functional properties of new molecules. warwick.ac.uk In the context of CO2 capture, computer-aided molecular design (CAMD) is already being used to screen vast libraries of potential amine solvents, identifying candidates with optimal thermodynamic and kinetic properties before they are synthesized in the lab. rsc.org ML-based models are also being developed to predict solvent effects with greater speed and accuracy. numberanalytics.com

This integrated approach enables a "design-build-test-learn" cycle where computational models predict promising candidates, which are then synthesized and tested experimentally. The experimental data is then used to refine and improve the computational models, creating a powerful feedback loop. This is particularly valuable for complex challenges like developing next-generation CO2 solvents, where properties like absorption capacity, reaction kinetics, and regeneration energy must be carefully balanced. rsc.org

Modeling TechniqueApplication in Amine ResearchKey InsightsCitations
Density Functional Theory (DFT) Predicting reaction mechanisms for synthesis; understanding interactions between amines and surfaces or other molecules.Accurate electronic structure, bond energies, and transition states for catalysis and materials science. warwick.ac.ukdur.ac.uk
Molecular Dynamics (MD) Simulating the behavior of amine-functionalized materials (e.g., polymers, sorbents) to predict bulk properties.Structural, thermodynamic, and transport properties of materials in complex environments. warwick.ac.ukdur.ac.uk
Machine Learning (ML) / AI High-throughput screening of new amine structures for specific applications (e.g., CO2 capture); predicting solvent effects.Rapid identification of promising candidates; acceleration of the material discovery process. warwick.ac.ukrsc.orgnumberanalytics.com
Hybrid QM/MM Methods Modeling a reactive site with high accuracy (QM) while treating the surrounding environment with a more efficient method (MM).Accurate simulation of reactions in complex systems like solutions or biological environments. kuleuven.benumberanalytics.com

Interdisciplinary Research Synergies involving this compound

The full potential of this compound and related polyamines will be realized through synergies between chemistry and other scientific disciplines. The versatile nature of these molecules makes them relevant to fields ranging from medicine and plant science to environmental engineering.

Chemistry and Life Sciences: Polyamines are essential molecules in all living organisms, playing critical roles in cell growth, development, and stress response. mdpi.comnih.gov Interdisciplinary research programs are bringing together chemists, biochemists, and clinical geneticists to study "polyaminopathies," rare genetic diseases caused by abnormal polyamine levels. spectrumhealth.org Understanding the fundamental chemistry of polyamine metabolism can lead to new therapeutic strategies. For instance, the compound 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, structurally related to this compound, is a key intermediate in the synthesis of the antimalarial and autoimmune drug hydroxychloroquine, demonstrating a direct link between diamine chemistry and medicine. beilstein-journals.orghumanjournals.com

Chemistry and Plant Science: In agriculture and ecology, polyamines are known to be involved in plant responses to abiotic stresses like salinity and drought. frontiersin.orgfrontiersin.org Collaborative research between chemists, plant physiologists, and microbiologists aims to understand how polyamines protect plants at a molecular level. This knowledge could lead to the development of new strategies to enhance crop resilience in the face of climate change. frontiersin.org

Chemistry and Environmental Science: The development of amine-based materials for CO2 capture is a prime example of synergy between chemistry, materials science, and environmental engineering. acs.org This collaboration is essential for designing, fabricating, and implementing large-scale systems for mitigating greenhouse gas emissions. The push for sustainable synthesis routes, utilizing bio-based feedstocks and green catalysis, further strengthens the link between amine chemistry and environmental sustainability. nih.govalderbioinsights.co.uk

Future breakthroughs will likely emerge from the intersection of these fields, where the chemical properties of diamines are harnessed to solve complex biological, environmental, and technological challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.